
Bufrolin's Receptor Cross-Reactivity Profile: A
Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bufrolin

Cat. No.: B127780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding and functional activity of

Bufrolin, a potent mast cell stabilizer, with other relevant compounds. The data presented

herein is derived from comprehensive in vitro studies aimed at characterizing its selectivity and

potential for off-target effects.

Comparative Receptor Activity
Bufrolin has been identified as a high-potency agonist of the G protein-coupled receptor

GPR35.[1][2][3][4] Its activity has been compared with other known mast cell stabilizers and

GPR35 ligands. The following table summarizes the functional potency (EC50) of Bufrolin and

comparator compounds at human and rat GPR35, as determined by a β-arrestin-2 interaction

assay.[1]
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Compound Human GPR35a (EC50) Rat GPR35 (EC50)

Bufrolin 12.8 ± 0.7 nM Potent agonist

Lodoxamide 3.6 ± 0.2 nM Potent agonist

Zaprinast 2.6 ± 0.1 µM Weaker agonist

Cromolyn disodium 2.98 ± 1.27 µM -

Nedocromil sodium 0.97 ± 0.09 µM -

Tranilast No agonist activity -

Data sourced from MacKenzie et al. (2014).[1][2]

Experimental Protocols
The data presented in this guide were generated using the following key experimental

methodologies:

1. Cell Culture and Transfection: HEK293 cells were maintained in Dulbecco’s modified Eagle’s

medium (DMEM) supplemented with 10% fetal bovine serum, 100 IU/ml penicillin, and 100

µg/ml streptomycin. For receptor expression, cells were transiently transfected with plasmids

encoding human or rat GPR35 fused to a protein complementation system component (e.g., β-

galactosidase fragment) and a corresponding β-arrestin-2 fusion construct.

2. β-Arrestin-2 Recruitment Assays: The functional potency of compounds was assessed by

measuring their ability to induce the interaction between GPR35 and β-arrestin-2. Two primary

assay formats were utilized:

PathHunter™ β-Arrestin Assay (DiscoveRx): This is a protein fragment complementation

assay. Ligand-induced activation of GPR35 leads to the recruitment of β-arrestin-2, bringing

the two fragments of β-galactosidase into proximity and generating an active enzyme. The

enzyme activity, which is proportional to the receptor-β-arrestin-2 interaction, is measured

using a chemiluminescent substrate.

Bioluminescence Resonance Energy Transfer (BRET) Assay: In this assay, GPR35 is tagged

with a Renilla luciferase (Rluc) and β-arrestin-2 is tagged with a yellow fluorescent protein
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(YFP). Upon agonist stimulation, the recruitment of YFP-β-arrestin-2 to Rluc-GPR35 results

in energy transfer from the luciferase to the fluorescent protein, which can be detected as an

increase in the BRET signal.

3. Data Analysis: Concentration-response curves were generated by plotting the assay signal

against the logarithm of the agonist concentration. The EC50 values, representing the

concentration of a compound that elicits 50% of the maximal response, were determined using

a nonlinear regression analysis (e.g., sigmoidal dose-response) with software such as

GraphPad Prism.
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Caption: Bufrolin activates GPR35, leading to G protein and β-arrestin-2 signaling.
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Caption: Workflow for assessing the cross-reactivity of test compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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